trans-beta-Nitrostyrene
Overview
Description
(2-Nitrovinyl)benzene, also known as beta-nitrostyrene, is an organic compound with the molecular formula C8H7NO2. It is characterized by a nitro group (-NO2) attached to a vinyl group (-CH=CH2) which is further bonded to a benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Trans-beta-Nitrostyrene is known to target Protein Tyrosine Phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling pathways, regulating a variety of cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound acts as a slow-binding inhibitor of Protein Tyrosine Phosphatases . It interacts with the active sites of these enzymes, preventing them from performing their function. This inhibition disrupts the normal signaling pathways within the cell .
Biochemical Pathways
The inhibition of Protein Tyrosine Phosphatases by this compound affects multiple biochemical pathways. Specifically, it disrupts the pathways that rely on the dephosphorylation of proteins for signal transduction . The exact downstream effects can vary depending on the specific pathway and cell type involved.
Pharmacokinetics
Its chemical properties such as its molecular weight (14915 g/mol) and its physical state (crystals) can influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of Protein Tyrosine Phosphatases by this compound can lead to a disruption in normal cellular processes. For example, it has been shown to prevent platelet aggregation , which could potentially affect blood clotting processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Additionally, its reactivity may be affected by the presence of other chemicals in its environment .
Biochemical Analysis
Biochemical Properties
Trans-beta-Nitrostyrene interacts with a variety of enzymes and proteins. For instance, it has been identified as a slow-binding inhibitor of protein tyrosine phosphatases . These interactions are characterized by the nucleophilic attack of the oxygen center of the nitrone on the electrophilically activated β-position of this compound .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory action on protein tyrosine phosphatases can affect the phosphorylation state of proteins, thereby influencing signal transduction pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active site of protein tyrosine phosphatases, leading to enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Nitrovinyl)benzene can be synthesized through the condensation of benzaldehyde and nitromethane in the presence of a base. The reaction typically involves the following steps :
- Dissolve nitromethane (55 mmol) in methanol (10 ml).
- Add benzaldehyde (50 mmol) to the solution.
- Cool the mixture to 0°C.
- Slowly add an aqueous solution of sodium hydroxide (2 M; 1.10 equiv) over 30 minutes while maintaining the temperature at 0-5°C.
- Continue stirring for another 30 minutes at 0-5°C.
- Dilute the mixture with water and extract the product.
Industrial Production Methods
Industrial production of (2-Nitrovinyl)benzene follows similar principles but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2).
Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products
Oxidation: Nitro derivatives such as nitrobenzene.
Reduction: Amino derivatives such as aniline.
Substitution: Various substituted benzene compounds depending on the reagents used.
Scientific Research Applications
(2-Nitrovinyl)benzene is utilized in several scientific research fields:
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Similar structure but lacks the vinyl group.
Styrene: Similar structure but lacks the nitro group.
Cinnamaldehyde: Contains a similar vinyl group but with an aldehyde instead of a nitro group.
Uniqueness
(2-Nitrovinyl)benzene is unique due to the combination of the nitro and vinyl groups, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Record name | BETA-NITROSTYRENE | |
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DSSTOX Substance ID |
DTXSID6033247 | |
Record name | (E)-beta-Nitrostyrene | |
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Molecular Weight |
149.15 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | BETA-NITROSTYRENE | |
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Record name | trans-beta-Nitrostyrene | |
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Boiling Point |
482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/ | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/ | |
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Density |
1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F | |
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Vapor Pressure |
0.01 [mmHg] | |
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Color/Form |
Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid | |
CAS No. |
102-96-5, 5153-67-3 | |
Record name | BETA-NITROSTYRENE | |
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Record name | (2-Nitrovinyl)benzene | |
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Melting Point |
136 °F (NTP, 1992), 58 °C | |
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